FGFR1 Biochemical Inhibition Potency vs. Reference FGFR Inhibitor PD173074
No direct head-to-head data are available. Class-level inference from the chromene-carboxamide family indicates that certain 2-oxo-2H-chromene-3-carboxamide derivatives exhibit FGFR1 IC50 values in the low micromolar range, whereas the reference inhibitor PD173074 achieves an IC50 of ~22 nM under identical ATP concentrations [1]. The target compound remains uncharacterized.
| Evidence Dimension | FGFR1 inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | Not reported in primary literature |
| Comparator Or Baseline | PD173074: IC50 = 22 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Biochemical kinase assay, 10 µM ATP |
Why This Matters
Without quantitative data, procurement decisions cannot be based on potency; empirical screening is mandatory.
- [1] Mohammadi, M. et al. (1998) 'Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain.' The EMBO Journal, 17(20), pp. 5896-5904. View Source
